Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3 |
InChI Key |
NFYIJYQWAIPFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then subjected to further cyclization and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate involves its reactivity as a 1,3-dicarbonyl compound. The compound can undergo enolization, forming enolate ions that participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the ester and ketone functional groups, which stabilize the intermediate species .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
The table below summarizes key structural and functional differences between Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate and related compounds:
Structural and Reactivity Analysis
Positional Isomerism
- Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (5-methyl vs. 2-methyl in the target compound) exhibits reversed substituent positions, altering steric and electronic effects. This isomerism may lead to differences in boiling points, melting points, and hydrogen-bonding capacity .
- Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate places the ketone at the 6-position, which could influence ring puckering dynamics. Cremer-Pople parameters () suggest distinct conformational preferences compared to the 5-oxo analog .
Unsaturated vs. Saturated Rings
- The cyclohex-3-ene derivative () introduces a double bond, reducing ring strain and enabling π-orbital interactions. This unsaturation increases susceptibility to electrophilic addition and cycloaddition reactions, unlike the fully saturated target compound .
Bicyclic Systems
- Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate () features a naphthalene core, extending conjugation and enhancing stability.
Physicochemical and Conformational Differences
- Hydrogen Bonding : The ketone group in the target compound participates in hydrogen bonding, as do ester oxygens. In contrast, the cyclohexene derivative () may exhibit weaker intermolecular interactions due to reduced polarity from the alkene .
- Ring Puckering : Substituent positions directly affect cyclohexane ring conformations. For example, the 5-oxo group in the target compound may stabilize chair or twist-boat conformations differently than the 6-oxo isomer, as modeled by Cremer-Pople coordinates .
Biological Activity
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound classified as a carboxylic acid ester. Its molecular formula is , with a molecular weight of approximately 170.21 g/mol. The compound features a cyclohexane ring, a ketone group, and an ethyl ester functional group, making it a versatile structure in organic synthesis. While specific biological activity data for this compound is limited, understanding its potential pharmacological properties can be derived from the behavior of structurally similar compounds.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have exhibited notable pharmacological properties. For instance, derivatives of cyclohexane carboxylates have been investigated for their interactions with various biological targets, potentially influencing metabolic pathways or serving as intermediates in drug synthesis .
Table 1: Comparison of Biological Activities of Related Compounds
Case Studies and Research Findings
- Enantioselective Reactions : Research has shown that compounds structurally similar to this compound can undergo enantioselective reactions when reacted with nitroalkenes. This suggests that such compounds may play a role in asymmetric synthesis, which is crucial in medicinal chemistry .
- Antiproliferative Activity : A study on alkylated psoralens demonstrated that structural modifications significantly impacted their biological activity. The necessity of specific functional groups for maintaining antiproliferative effects was highlighted, indicating that similar considerations may apply to this compound .
- Pharmacological Implications : Although direct empirical studies on this compound are lacking, its structural analogs have been explored for their potential to interact with metabolic pathways and serve as precursors in drug development .
Synthesis and Applications
The synthesis of this compound typically involves straightforward chemical transformations that allow for further exploration of its reactivity and potential applications in organic synthesis. Its utility extends to both academic research and industrial applications, particularly in the development of new pharmaceuticals.
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency, as seen in analogous cyclohexane carboxylate syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates during esterification .
- Temperature control : Low temperatures (0–5°C) minimize side reactions like keto-enol tautomerization .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%), critical for reproducibility .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H NMR : The methyl group at C2 appears as a singlet (δ 1.2–1.4 ppm), while the cyclohexanone carbonyl (C5=O) deshields adjacent protons, splitting signals into doublets (δ 2.5–2.8 ppm) .
- ¹³C NMR : The ester carbonyl (C1=O) resonates at δ 170–175 ppm, distinct from the ketone (C5=O, δ 205–210 ppm) .
- IR : Stretching frequencies at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) confirm functional groups .
- Cross-validation : Compare experimental data with computational predictions (DFT) to resolve overlapping signals .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy to assess thermodynamic stability of conformers (e.g., chair vs. boat cyclohexane rings) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for ester hydrolysis .
- QSPR models : Correlate substituent effects (e.g., methyl group position) with electronic properties (Hammett constants) to predict reactivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the reported conformation of this compound?
Methodological Answer:
- Data collection : Use high-resolution (<1.0 Å) synchrotron radiation to detect subtle puckering variations .
- Refinement : Apply SHELXL for anisotropic displacement parameters, clarifying methyl/ester group orientations .
- Puckering analysis : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify ring distortion (Table 1) :
| Conformer | Q (Å) | θ (°) | φ (°) |
|---|---|---|---|
| Chair | 0.45 | 0 | 0 |
| Half-chair | 0.52 | 30 | 45 |
Q. What strategies identify hydrogen-bonding motifs influencing the compound’s crystallographic packing?
Methodological Answer:
- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to map donor-acceptor interactions .
- Hirshfeld surfaces : Visualize close contacts (dₙᵒᵣₘ > 1.0) between ester oxygen and adjacent methyl groups .
- Thermal ellipsoids : Assess disorder in hydrogen-bonded networks using anisotropic displacement parameters .
Q. How should researchers address contradictions between experimental and computational data on the compound’s conformational stability?
Methodological Answer:
- Error analysis : Compare DFT-predicted vs. crystallographic bond angles (e.g., C1-C2-C3) to identify basis set limitations .
- Solvent correction : Apply PCM models to computational data to account for solvent-induced conformational shifts .
- Statistical validation : Use χ² tests to evaluate agreement between calculated and observed NMR chemical shifts .
Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?
Methodological Answer:
- Docking simulations : AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase) via hydrophobic pocket interactions .
- Kinetic assays : Monitor ester hydrolysis rates (UV-Vis at 240 nm) to assess metabolic stability in physiological buffers .
- SAR studies : Compare bioactivity of derivatives (e.g., fluorobenzoyl analogs) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
